

Methoxy-Substituted Quinoline Derivatives: A Comparative Analysis of Anticancer Activity

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Compound of Interest

Compound Name: 6-Methoxy-4-methylquinolin-2-ol

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The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties. The introduction of methoxy substituents to the quinoline ring has been a key strategy in the development of potent and selective anticancer agents. This guide provides a comparative analysis of the anticancer activity of various methoxy-substituted quinoline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Comparative Anticancer Efficacy

The anticancer potency of methoxy-substituted quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines. A lower IC₅₀ value indicates greater potency. The following tables summarize the reported IC₅₀ values for representative methoxy-substituted quinoline derivatives, offering a quantitative comparison of their cytotoxic effects.

Table 1: Cytotoxicity of 2-Aryl-6,7-dimethoxyquinoline Derivatives

Compound	Cancer Cell Line	IC50 (μM)
Compound 14m	Colon Cancer	0.875
Leukemia	0.904	
Melanoma	0.926	
Compounds 14e-h, 14m-p	Various Cancer Cell Lines	Sub-micromolar

Data sourced from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as topoisomerase I inhibitors.[1]

Table 2: Cytotoxicity of 6,7-Dimethoxy-4-anilinoquinoline Derivatives

Compound	Cancer Cell Line	IC50 (μM)
Compound 12n	A549 (Lung Cancer)	7.3 ± 1.0
MCF-7 (Breast Cancer)	6.1 ± 0.6	
MKN-45 (Gastric Cancer)	13.4 ± 0.5	

Data from a study identifying these compounds as potent c-Met inhibitors.[2][3]

Table 3: Cytotoxicity of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)

Compound	Cancer Cell Line	IC50 (μM)
MMNC	HCT116 (Colorectal Cancer)	0.33
Caco-2 (Colorectal Cancer)	0.51	
AGS (Gastric Cancer)	3.6	
PANC-1 (Pancreatic Cancer)	18.4	
SMMC-7721 (Liver Cancer)	9.7	

Data from a study evaluating MMNC as a potential antitumor agent via the PI3K/AKT/mTOR signaling pathway.[4][5]

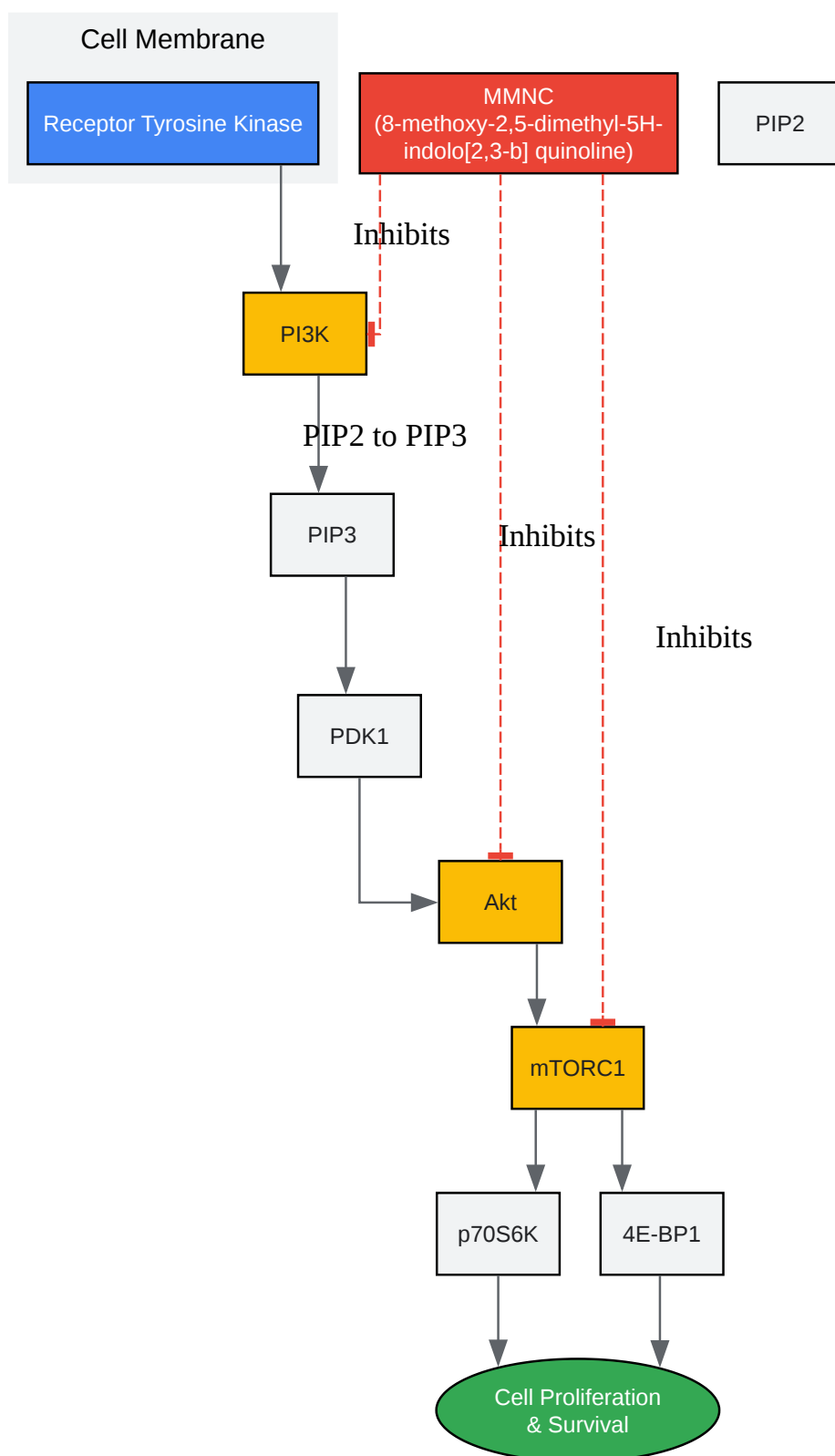
Mechanisms of Action and Signaling Pathways

Methoxy-substituted quinoline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways that are dysregulated in cancer.

One prominent mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. The derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has been shown to exert its cytotoxic effects by inhibiting the expression of proteins involved in this pathway.[4][5]

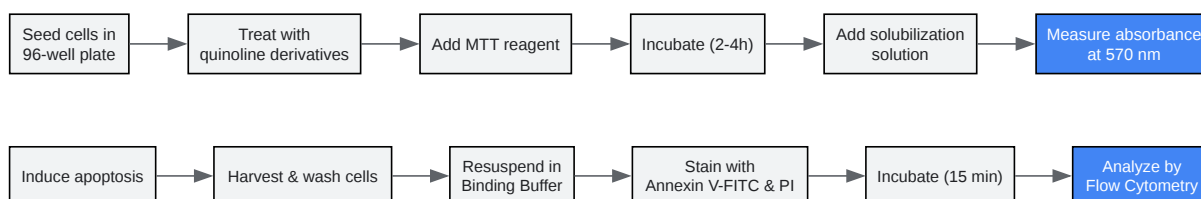
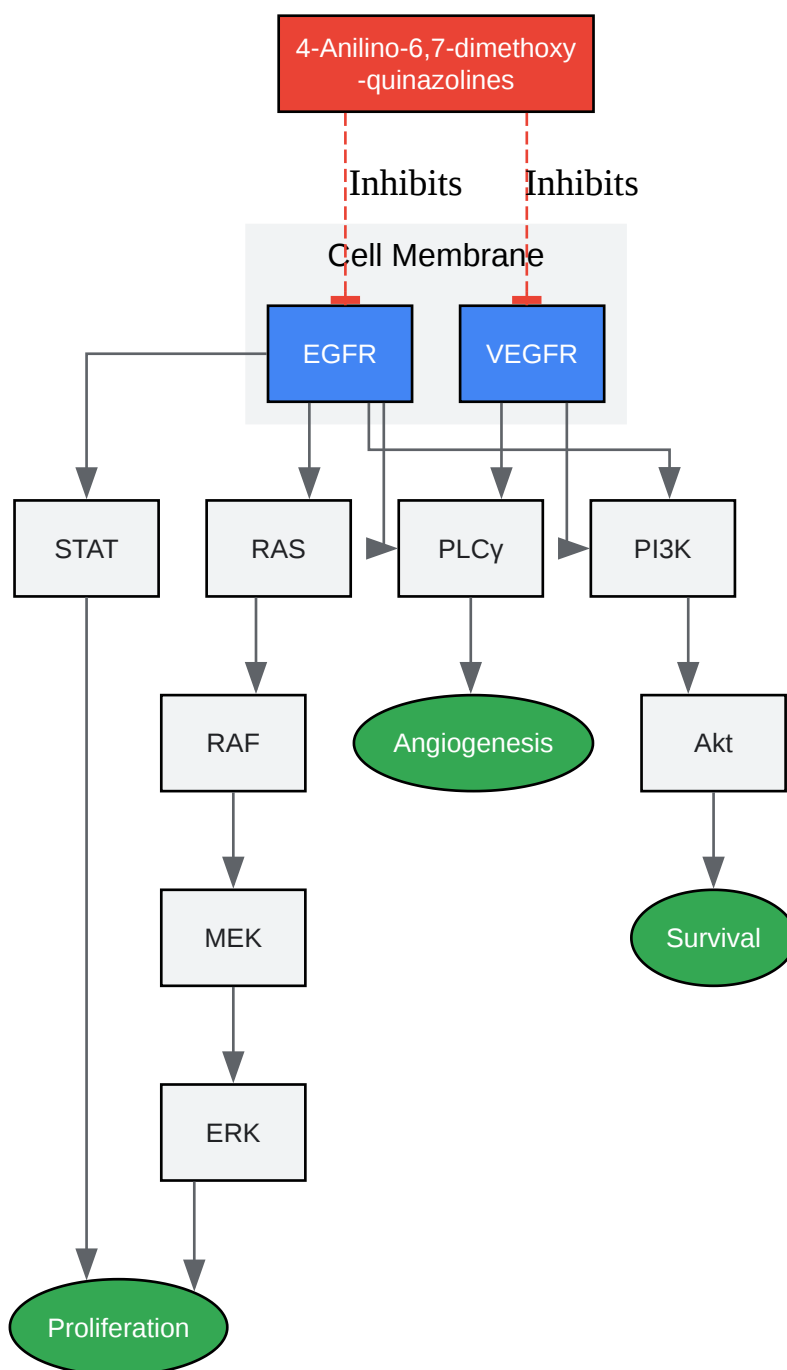
Another key target for these derivatives is the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. These receptor tyrosine kinases play a vital role in tumor cell proliferation, survival, and angiogenesis. Certain 4-anilino-6,7-dimethoxyquinazoline derivatives are known for their potent inhibition of these pathways.[6]

Furthermore, some 2-arylquinoline derivatives have demonstrated dual inhibitory activity against EGFR and Focal Adhesion Kinase (FAK).[7][8]



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by MMNC.



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